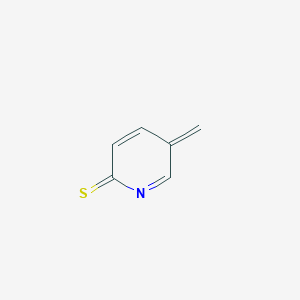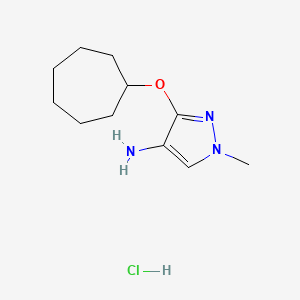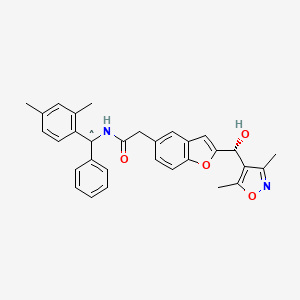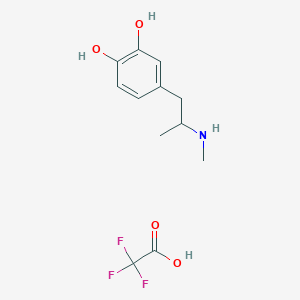
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate is an organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzene ring substituted with a methylamino group and two hydroxyl groups, along with a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dihydroxybenzene.
Alkylation: The benzene derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-(methylamino)propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylaminoethyl)benzene-1,2-diol: Similar structure but lacks the trifluoroacetate group.
4-(2-Aminoethyl)benzene-1,2-diol: Contains an amino group instead of a methylamino group.
4-(2-Hydroxyethyl)benzene-1,2-diol: Substituted with a hydroxyethyl group.
Uniqueness
4-(2-(Methylamino)propyl)benzene-1,2-diol2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired.
Properties
Molecular Formula |
C12H16F3NO4 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-[2-(methylamino)propyl]benzene-1,2-diol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |
InChI Key |
LJVGZBZRHGIKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


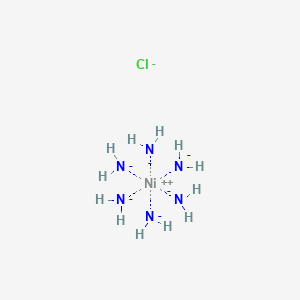



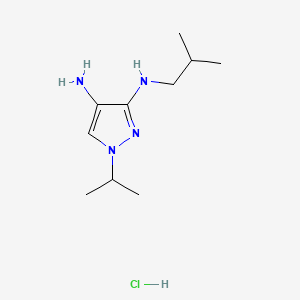
![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)

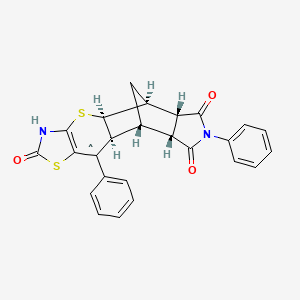
![(E)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12350559.png)
![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)
